molecular formula C29H28N2O5 B2892831 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 897759-27-2

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2892831
CAS RN: 897759-27-2
M. Wt: 484.552
InChI Key: VILGHAVJOUJGAP-UHFFFAOYSA-N
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Description

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as ETQTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Structural Aspects and Properties

Research on similar amide containing isoquinoline derivatives has highlighted their interesting structural properties. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide forms gels with mineral acids, indicating potential applications in material science for creating unique gel structures. These compounds also show fluorescence emission, which could be useful in optical applications or as markers in biological systems (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Studies

The synthesis of related quinoline derivatives has been explored for their potential biological activities. For instance, N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives have been synthesized, indicating a pursuit in pharmacological studies for discovering new medicinal compounds (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Antioxidant Activity

Studies on pyrazole-acetamide derivatives have shown significant antioxidant activity. Compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and its derivatives have been synthesized and characterized, revealing potential for antioxidant applications, which could be relevant in combating oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis and Reactivity

Research on the synthesis of similar compounds, like ethyl (1,4-dihydro-4-oxoquinazolin-2-yl)acetate, has provided insights into the reactivity and potential synthesis pathways for related quinoline compounds. This knowledge is critical in the field of synthetic chemistry for developing new compounds with tailored properties (Deady, Mackay, & Werden, 1989).

Comparative Metabolism in Herbicides

Studies on the metabolism of chloroacetamide herbicides, which share structural similarities, in human and rat liver microsomes have provided insights into how similar compounds might be metabolized in biological systems. Such studies are crucial for understanding the environmental and health implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-4-35-22-12-8-20(9-13-22)28(33)25-17-31(18-27(32)30-21-10-6-19(3)7-11-21)26-15-14-23(36-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILGHAVJOUJGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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